molecular formula C20H16N2O4S B2610008 5-methoxy-2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide CAS No. 929390-33-0

5-methoxy-2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide

Cat. No.: B2610008
CAS No.: 929390-33-0
M. Wt: 380.42
InChI Key: AFVRTQAACWMGSB-UHFFFAOYSA-N
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Description

5-methoxy-2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its complex structure, which includes a benzofuran core, a thiazole ring, and methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Coupling Reactions: The final coupling of the benzofuran core with the thiazole ring and the methoxyphenyl group can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran or methoxyphenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-methoxy-2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It could be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties may make it suitable for applications in materials science or chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide: Lacks the thiazole ring, which may affect its biological activity.

    2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide: Lacks the methoxy group on the benzofuran core, potentially altering its chemical reactivity.

    5-methoxy-2-phenyl-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide: Lacks the methoxy group on the phenyl ring, which may influence its interaction with biological targets.

Uniqueness

The presence of both methoxy groups and the thiazole ring in 5-methoxy-2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide contributes to its unique chemical and biological properties. These structural features may enhance its ability to interact with specific molecular targets and exhibit distinct biological activities compared to similar compounds.

Properties

IUPAC Name

5-methoxy-2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-24-13-5-3-12(4-6-13)18-17(19(23)22-20-21-9-10-27-20)15-11-14(25-2)7-8-16(15)26-18/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVRTQAACWMGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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